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  • Product: 7-Azaindole N-oxide hemihydrate
  • CAS: 1202864-61-6

Core Science & Biosynthesis

Foundational

Unveiling the Mechanism of Action of 7-Azaindole N-Oxide Hemihydrate in Biological and Biomimetic Systems

Executive Summary As pharmaceutical development and chemical biology advance, the demand for highly specific, multifunctional molecular scaffolds has surged. 7-Azaindole N-oxide hemihydrate (CAS 1202864-61-6) has emerged...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As pharmaceutical development and chemical biology advance, the demand for highly specific, multifunctional molecular scaffolds has surged. 7-Azaindole N-oxide hemihydrate (CAS 1202864-61-6) has emerged as a cornerstone compound, transcending its traditional role as a synthetic intermediate to become a critical player in biological target engagement, metallobiological coordination, and biophysical probing[1].

This whitepaper provides an in-depth mechanistic analysis of 7-Azaindole N-oxide (7-AINO) in biological systems. By dissecting its physicochemical properties, ATP-competitive kinase inhibition dynamics, transition-metal coordination pathways, and unique photophysical behaviors, we provide a comprehensive guide for researchers and drug development professionals.

The Physicochemical Paradigm of the Hemihydrate Scaffold

To understand the biological behavior of 7-AINO, we must first examine its solid-state and solvated physicochemical profile. The compound is supplied as a hemihydrate ( C7​H6​N2​O⋅0.5H2​O )[1].

Why the hemihydrate form? In rigorous biological assays, hygroscopic variability can drastically skew concentration calculations and IC 50​ determinations. The hemihydrate lattice provides a thermodynamically stable crystalline form that resists further ambient moisture absorption. Upon dissolution in aqueous biological buffers, the fractional water molecule is readily displaced, allowing the N-oxide moiety to engage freely in hydrogen bonding networks. The N-oxide group acts as a powerful electron-withdrawing group via induction, while simultaneously donating electron density via resonance. This dual electronic nature fundamentally alters the pKa of the pyrrole nitrogen and the hydrogen-bond acceptor strength of the pyridine oxygen, priming the molecule for highly specific biological interactions.

Target Engagement: Kinase Inhibition via Hinge-Region Binding

The 7-azaindole core is a highly privileged pharmacophore, acting as a bioisostere for the purine ring of ATP[2]. In biological systems, its primary mechanism of pharmacological action is the competitive inhibition of protein kinases (e.g., BRAF, CDC7, Pim kinases)[3].

The Bidentate Hydrogen Bonding Mechanism

Kinase active sites feature a highly conserved "hinge region" that connects the N-terminal and C-terminal lobes. 7-AINO derivatives engage this region through a bidentate hydrogen-bonding mechanism:

  • Hydrogen Bond Acceptor: The N-oxide oxygen (or the native pyridine nitrogen) interacts with the backbone amide NH of the hinge region (typically the GK+1 or GK+3 residue)[3].

  • Hydrogen Bond Donor: The pyrrole NH donates a hydrogen bond to the backbone carbonyl oxygen of the hinge region[3].

The addition of the N-oxide group alters the steric bulk and the electrostatic potential surface of the molecule. This modification can force the scaffold into alternative binding conformations—such as "flipped" or "non-hinge" binding modes—allowing researchers to engineer exquisite selectivity against specific kinase isoforms that possess mutated or sterically restricted ATP pockets[2][3].

G A 7-Azaindole N-oxide Hemihydrate B Solvation & Dehydration A->B C Kinase ATP Pocket B->C D Bidentate H-Bonding C->D E Signal Blockade D->E

Kinase hinge-binding pathway of 7-Azaindole N-oxide following aqueous solvation.

Metallobiological Coordination: The Cu(II) / Fluoride Axis

Beyond direct receptor binding, 7-AINO plays a profound role in metallobiology and biomimetic catalysis. In cellular microenvironments or during the synthesis of complex bioconjugates, 7-AINO acts as a highly efficient ligand for transition metals, particularly Copper(II)[4].

The Activation Cycle

Recent mechanistic investigations into Ullmann-type and Chan-Evans-Lam cross-couplings reveal that 7-AINO coordinates with Cu(II) to form a relatively dormant, dimeric Cu(II)

7 -AINO complex[4]. The true biological and catalytic activation of this complex is strictly dependent on the presence of specific anions, notably fluoride ions ( F− ) .

Fluoride ions coordinate with the dimer, breaking the weak dimeric interactions to generate a highly reactive, neutral monomeric fluorinated Cu(II) intermediate[4]. This monomeric species is responsible for driving substrate turnover, such as N-arylation pathways. Understanding this mechanism is vital for researchers utilizing 7-AINO in intracellular bio-orthogonal chemistry, where trace metal and halide concentrations dictate reaction efficacy.

G N1 Cu(II) Source N2 7-AINO Coordination N1->N2 N3 Dimeric Complex N2->N3 Self-Assembly N4 Fluoride (F-) Activation N3->N4 F- Introduction N5 Active Monomer N4->N5 Dimer Cleavage N5->N1 Substrate Turnover

Cu(II)-7-AINO coordination cycle highlighting the critical role of fluoride activation.

Biophysical Probing: Excited-State Proton Transfer (ESPT)

Because of its unique electronic structure, the 7-azaindole framework is frequently utilized as a fluorescent probe to study macromolecular dynamics, such as protein folding and DNA-oligonucleotide interactions[5].

When excited by UV light, 7-azaindole undergoes Solvent-Assisted Excited-State Proton Transfer (ESPT) . In the presence of protic solvents (or specific amino acid residues in a protein pocket), a rapid proton exchange occurs between the pyrrole nitrogen and the pyridine nitrogen, facilitated by a hydrogen-bonded solvent bridge[5]. This results in a distinct tautomeric emission (typically a green fluorescence shift). The N-oxide modification alters the kinetics of this ESPT, allowing researchers to tune the fluorescence lifetime to probe specific, localized biological microenvironments.

G S0 Ground State (N1-H) S1 Excited State (N1-H*) S0->S1 UV Excitation ESPT Solvent-Assisted Transfer S1->ESPT H-Bond Network T1 Tautomer Emission ESPT->T1 Proton Tunneling T1->S0 Radiative Decay

Excited-State Proton Transfer (ESPT) mechanism yielding tautomeric fluorescence.

Quantitative Data Summary

The following table summarizes the critical physicochemical and kinetic parameters of 7-AINO and its derivatives within biological contexts.

ParameterValue / ObservationBiological / Mechanistic Implication
Molecular Weight 143.14 g/mol (Hemihydrate)[1]Low molecular weight ensures high ligand efficiency (LE) during target binding.
Kinase IC 50​ Range Low nM to μ M[3]Highly tunable depending on C2/C3 substitutions; dictates therapeutic window.
Cu(II) Oxidation Potential ~0.75 V ( CuII to CuIII )[4]Facilitates rapid redox cycling in metallobiological cross-coupling reactions.
ESPT Emission λmax​ ~510 nm (Green)[5]Allows distinct optical separation from native tryptophan auto-fluorescence.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate orthogonal counter-screens to eliminate false positives—a critical requirement for senior-level application science.

Protocol A: TR-FRET Kinase Profiling with Orthogonal DLS Validation

Objective: To determine the true ATP-competitive IC 50​ of 7-AINO derivatives while ruling out non-specific colloidal aggregation. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because its delayed read-time eliminates interference from short-lived compound auto-fluorescence. Dynamic Light Scattering (DLS) is run in parallel because hydrophobic scaffolds often form micelles that denature kinases, yielding false "inhibition" data.

  • Reagent Preparation: Dissolve 7-AINO hemihydrate in 100% molecular-grade DMSO to a 10 mM stock. Note: The hemihydrate ensures accurate molarity calculations by preventing unknown water mass contributions.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution in assay buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA, pH 7.5).

  • TR-FRET Assay:

    • Incubate the kinase of interest (e.g., BRAF) with the 7-AINO dilution series for 15 minutes at RT.

    • Add ATP at the predetermined Km​ concentration and a biotinylated peptide substrate.

    • Terminate the reaction after 60 minutes using EDTA. Add Eu-labeled anti-phospho antibody and Streptavidin-APC.

    • Read the plate (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC 50​ .

  • Self-Validation (DLS Counter-Screen): Transfer 20 μ L of the highest concentration assay mixture (buffer + compound, no protein) to a DLS cuvette. Measure the hydrodynamic radius. If particles >10 nm are detected, the IC 50​ at that concentration is flagged as a colloidal artifact.

Protocol B: EPR-Monitored Metallobiological Coordination

Objective: To validate the transition of the dormant dimeric Cu(II)-7-AINO complex to the active monomeric species via fluoride activation. Causality: Electron Paramagnetic Resonance (EPR) spectroscopy is utilized because Cu(II) is a d9 paramagnetic ion. Standard 1 H-NMR signals would be severely broadened and uninformative. Titrating a fluoride source (TBAF) allows us to observe the exact point of dimer cleavage.

  • Complex Formation: Synthesize the Cu(II)-7-AINO complex by mixing equimolar amounts of Cu(OAc)2​⋅H2​O and 7-AINO in dichloromethane (DCM).

  • Baseline EPR: Transfer the solution to an EPR quartz tube. Cool to 77 K (liquid nitrogen) to enhance signal resolution. Record the baseline X-band EPR spectrum. The dimeric species will show weak or highly coupled paramagnetic signals.

  • Fluoride Titration: Gradually add Tetrabutylammonium fluoride (TBAF) in 0.2 molar equivalent increments.

  • Validation: After each addition, record the EPR spectrum. The appearance of a sharp, well-resolved hyperfine splitting pattern (characteristic of a monomeric S=1/2 Cu(II) center) definitively proves the fluoride-induced cleavage of the dimer into the biologically/catalytically active monomer[4].

References

  • 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions ACS Catalysis[Link]

  • Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives ACS Publications[Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors J-Stage[Link]

  • Azaindole Therapeutic Agents PMC - NIH[Link]

Sources

Exploratory

Engineering 7-Azaindole N-Oxide Hemihydrate Derivatives: Synthesis, Catalysis, and Therapeutic Analog Design

As a Senior Application Scientist navigating the complexities of heterocyclic chemistry and drug discovery, I often encounter scaffolds that fundamentally shift our approach to molecular design. The 7-azaindole core is o...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of heterocyclic chemistry and drug discovery, I often encounter scaffolds that fundamentally shift our approach to molecular design. The 7-azaindole core is one such privileged structure. However, it is the N-oxide derivative—specifically1[1]—that unlocks advanced synthetic pathways and novel therapeutic analogs.

This whitepaper dissects the structural causality, synthetic methodologies, and biological applications of 7-azaindole N-oxide (7-AINO) derivatives, providing actionable, self-validating protocols for researchers in the field.

The Structural Paradigm of 7-Azaindole N-Oxide Hemihydrate

The choice of starting material dictates the robustness of any downstream synthetic campaign. While anhydrous 7-azaindole N-oxide is highly hygroscopic and prone to degradation, the hemihydrate form (CAS: 1202864-61-6; Empirical Formula: C7H6N2O · 0.5H2O)[1] provides a highly stable, crystalline solid.

Causality in Material Selection: The incorporation of water into the crystal lattice stabilizes the strong dipole of the N-oxide moiety through an extended hydrogen-bonding network. This bidentate interaction (pyrrole NH as a donor, pyridine N-oxide as an acceptor) not only ensures precise molarity during delicate catalytic setups but also pre-organizes the molecule for transition-metal coordination.

Advanced Synthetic Methodologies & Functionalization

Functionalizing the 7-azaindole core is notoriously challenging due to the conflicting electron densities of the electron-rich pyrrole and the electron-deficient pyridine rings. The N-oxide acts as an electronic modulator, activating the pyridine ring for both nucleophilic attack and metal coordination.

The Reissert-Henze Pathway for C6-Functionalization

To achieve regioselective substitution at the C6 position, we utilize a modified Reissert-Henze reaction[2]. The N-oxide directs the chemistry precisely to the adjacent carbon.

Self-Validating Protocol: One-Pot C6-Substitution

  • Salt Formation: React 7-azaindole N-oxide with m-chlorobenzoic acid in an anhydrous solvent.

    • Validation Checkpoint: The immediate precipitation of a stable crystalline salt confirms quantitative protonation.

  • O-Methylation: Treat the isolated salt with dimethyl sulfate.

    • Validation Checkpoint: An upfield shift in the pyridine proton signals via ^1H NMR confirms selective O-methylation over N-alkylation.

  • Nucleophilic Addition-Elimination: Introduce the desired nucleophile (e.g., cyanide, amines, or thiols) under basic conditions.

    • Validation Checkpoint: The elimination of the methoxy group drives rearomatization. The reaction progress is visually validated by TLC, as the product emerges as a highly fluorescent spot under 254 nm UV light, distinguishing it from the non-fluorescent N-oxide precursor.

Cu(II)-Catalyzed N-Arylation (Chan-Evans-Lam Coupling)

7-AINO is not just a substrate; it is a potent bidentate ligand. In Ullmann-type and Chan-Evans-Lam (CEL) cross-coupling reactions, 7-AINO coordinates with Copper(II) to form a highly active catalytic species[3].

Causality of Fluoride Addition: Why use CuF2 instead of standard Cu(OAc)2? Mechanistic investigations reveal that fluoride ions (F⁻) are essential for breaking down the dormant dimeric Cu(II)-7-AINO complex into the catalytically active monomeric fluorinated Cu(II)-complex. This accelerates the transmetalation step with arylboronic acids[3].

G Start 7-Azaindole N-oxide (7-AINO) Complex Monomeric Cu(II)-7-AINO Active Catalyst Start->Complex Coordination Cu Cu(II) Salt + Fluoride Cu->Complex F- mediated activation Product N-Arylated 7-Azaindole Derivatives Complex->Product Transmetalation & Reductive Elimination Boronic Arylboronic Acid Boronic->Product Aryl transfer

Cu(II)-7-AINO mediated N-arylation catalytic workflow.

Self-Validating Protocol: Synthesis of the[Cu2II(7-AINO)4] Catalyst [4]

  • Initiation: Dissolve anhydrous CuF2 (0.1 g, 0.985 mmol) in 10 mL of MeOH in an oven-dried flask.

    • Validation Checkpoint: The solution must exhibit a characteristic, clear sea-green color.

  • Ligand Addition: Add solid 7-azaindole N-oxide (0.264 g, 1.97 mmol) to the stirring solution at room temperature.

  • Coordination & Maturation: Stir continuously for 6 hours.

    • Validation Checkpoint: The solution color will transition from sea-green to deep green, accompanied by the gradual formation of a crude precipitate. This visual shift confirms dimeric complex formation.

  • Isolation: Concentrate under reduced pressure, filter through a G-4 frit, and wash twice with cold MeOH to yield the pure catalyst.

Table 1: Quantitative Yields of Cu-Catalyzed N-Arylation of 7-AINO Derivatives

Data synthesized from recent mechanistic investigations[3].

SubstrateCoupling Partner (Boronic Acid)Yield (%)Mechanistic Note
4-Bromo 7-AINOPhenylboronic acid70 - 75High halogen tolerance for late-stage functionalization.
5-Fluoro 7-AINO4-Methylphenylboronic acid80Yield enhanced by F- substitution electronic effects.
5-Bromo 7-AINO4-Methoxyphenylboronic acid71Efficient with electron-donating coupling partners.
5-Bromo 7-AINO4-Nitrophenylboronic acid74Efficient with electron-withdrawing coupling partners.

Therapeutic Analog Development: Overcoming Metabolic Liabilities

The 7-azaindole core is a renowned bioisostere of purine. The pyridine N atom and the pyrrole NH serve as a bidentate hydrogen bond acceptor and donor, respectively, making it an exceptional hinge-binding motif for kinase inhibitors (e.g., Vemurafenib)[5]. However, when developing antiviral analogs, we encounter severe pharmacokinetic hurdles.

The Aldehyde Oxidase (AO) Challenge in Antiviral Design

During the optimization of 7-azaindole analogs targeting the PB2 cap-binding domain of the Influenza virus, promising lead compounds (like Compound 4) showed excellent in vitro potency but failed in vivo due to rapid clearance[6].

Causality of Failure: Detailed metabolite identification revealed that Aldehyde Oxidase (AO)—a cytosolic enzyme—rapidly oxidizes the C2 position of the 7-azaindole ring, forming an inactive and potentially hepatotoxic 2-hydroxy-7-azaindole metabolite[6].

Engineering the Solution: To bypass AO metabolism, we must introduce steric hindrance or alter the electronic landscape at the C2 position. Substituting the C2 position or transitioning to a 7-azaindazole core entirely blocks the metabolic soft spot, resulting in orally bioavailable, AO-stable clinical candidates[6].

AO_Metabolism Lead 7-Azaindole Lead (Anti-Influenza) AO Aldehyde Oxidase (AO) Cytosolic Enzyme Lead->AO Oxidation at C2 Optimization C2-Substitution or 7-Azaindazole Core Lead->Optimization Structural Modification Metabolite 2-Hydroxy-7-azaindole (Toxic/Inactive) AO->Metabolite Rapid Clearance Stable AO-Stable Clinical Candidate Optimization->Stable Blocked AO Site

Aldehyde Oxidase (AO) metabolic bypass via C2-substitution in 7-azaindoles.

Table 2: Biological Activity and AO Stability of Antiviral 7-Azaindole Analogs

Data demonstrating the correlation between structure and metabolic stability[6].

CompoundStructural ModificationCPE IC50 (nM)bDNA EC50 (nM)Aldehyde Oxidase (AO) Stability
Compound 4 Unsubstituted C2412Unstable (Rapid C2 oxidation)
Compound 12 C2-SubstitutedRetainedRetainedHighly Stable (Blocked oxidation site)
Compound 23 7-Azaindazole corePotentPotentUnstable (Shifted metabolic pathway)
Compound 32 Acidic 7-AzaindazoleRetainedRetainedStable (Electronic deactivation of AO)

Conclusion

The transition from 7-azaindole to 7-azaindole N-oxide hemihydrate represents a masterclass in leveraging molecular electronics and crystal lattice stability to drive synthetic innovation. Whether utilized as an electrophilic handle in Reissert-Henze reactions, a bidentate ligand in Cu-catalyzed Chan-Evans-Lam couplings, or a foundational scaffold for kinase and viral polymerase inhibitors, understanding the causality behind its reactivity is paramount. By anticipating metabolic liabilities like Aldehyde Oxidase clearance, drug development professionals can rationally design analogs that survive the rigorous journey from bench to bedside.

References

  • J-Stage. "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors".[Link]

  • ACS Publications. "7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions". [Link]

  • ACS Publications. "Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis". [Link]

  • PubMed Central (PMC). "Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza". [Link]

Sources

Foundational

An In-Depth Technical Guide to 7-Azaindole N-oxide Hemihydrate: From a Privileged Scaffold to a Key Synthetic Intermediate

This guide provides a comprehensive technical overview of 7-Azaindole N-oxide hemihydrate, a molecule of significant interest to researchers, scientists, and professionals in drug development. We will delve into the foun...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 7-Azaindole N-oxide hemihydrate, a molecule of significant interest to researchers, scientists, and professionals in drug development. We will delve into the foundational importance of the 7-azaindole scaffold, the specific properties of its N-oxide hemihydrate form, and its critical role in the synthesis of pharmacologically active compounds. This document moves beyond a simple recitation of facts to provide a narrative grounded in the principles of medicinal chemistry and process development, reflecting field-proven insights.

The 7-Azaindole Scaffold: A Privileged Structure in Medicinal Chemistry

The 7-azaindole core, a bioisostere of indole, is a cornerstone in modern medicinal chemistry.[1][2] Its structural similarity to the purine bases of DNA and the adenine fragment of ATP makes it an excellent candidate for interacting with a wide array of biological targets, most notably protein kinases.[3] The introduction of a nitrogen atom into the indole ring system can modulate the molecule's physicochemical properties, such as its lipophilicity and hydrogen bonding capacity, potentially leading to improved potency and pharmacokinetic profiles.[4]

The 7-azaindole moiety is a key feature in numerous biologically active natural and synthetic compounds, including several FDA-approved drugs.[3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to:

  • Kinase Inhibition: This is the most prominent application, with many 7-azaindole-based compounds targeting kinases involved in cancer cell proliferation and signaling pathways.[3][5][6]

  • Antiviral Activity: Derivatives have been identified as inhibitors of viral replication, for instance, by targeting the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor.[7]

  • Anti-inflammatory and Analgesic Effects: Certain acylated 7-azaindole compounds have shown potential as anti-inflammatory and pain-relieving agents.[1][8][9]

  • PARP Inhibition: Novel 7-azaindole analogs are being explored as potent inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, offering a promising avenue for cancer therapy.[5][6]

The versatility of the 7-azaindole scaffold has cemented its status as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity.

Physicochemical and Safety Profile of 7-Azaindole N-oxide Hemihydrate

While the broader class of 7-azaindole derivatives boasts extensive pharmacological data, 7-Azaindole N-oxide hemihydrate is primarily recognized as a key synthetic intermediate.[10] Understanding its fundamental properties is crucial for its effective and safe utilization in the laboratory.

PropertyValueSource
CAS Number 1202864-61-6
Molecular Formula C₇H₆N₂O · 0.5H₂O
Molecular Weight 143.14 g/mol
Appearance Solid
Melting Point 102-118 °C
Solubility Soluble in Dichloromethane, Acetone, Ethyl acetate; Insoluble in water[11]
InChI Key CNYNVSPJOUGIJA-UHFFFAOYSA-N

Safety Information:

According to its Safety Data Sheet (SDS), 7-Azaindole N-oxide hemihydrate is classified with the following hazard statements: H302 (Harmful if swallowed) and H318 (Causes serious eye damage). Standard laboratory precautions, including the use of personal protective equipment such as gloves and eye protection, are essential when handling this compound.[11][12][13][14]

The Role of the N-oxide in Synthetic Strategy

The introduction of the N-oxide functionality to the 7-azaindole core is a deliberate and strategic choice in organic synthesis. It serves to activate the pyridine ring, facilitating subsequent chemical modifications that would otherwise be challenging to achieve. This activation is pivotal for the construction of more complex, and often more potent, 7-azaindole derivatives.

The N-oxide group alters the electron distribution within the aromatic system, making specific positions on the pyridine ring more susceptible to nucleophilic attack or other functionalization reactions. This has been effectively employed in the synthesis of a variety of substituted 7-azaindoles for drug discovery programs.[10]

Below is a conceptual workflow illustrating the strategic use of 7-Azaindole N-oxide in the synthesis of functionalized 7-azaindole derivatives.

G Conceptual Synthetic Workflow A 7-Azaindole B Oxidation A->B C 7-Azaindole N-oxide Hemihydrate B->C D Activation of Pyridine Ring C->D E Functionalization Reaction (e.g., Nucleophilic Substitution, Cross-Coupling) D->E F Substituted 7-Azaindole Derivative E->F G Further Elaboration F->G H Bioactive Target Molecule G->H

Synthetic utility of 7-Azaindole N-oxide.

Experimental Protocols: Synthesis and Characterization

The following section provides a generalized, step-by-step methodology for the preparation and characterization of 7-azaindole derivatives, a process where 7-Azaindole N-oxide can serve as a key intermediate.

General Synthesis of Substituted 7-Azaindole Derivatives:

  • Starting Material Preparation: Begin with commercially available 7-azaindole or a suitable precursor.

  • N-Oxide Formation (if applicable): To activate the pyridine ring for specific substitutions, the 7-azaindole can be oxidized to 7-Azaindole N-oxide using an appropriate oxidizing agent (e.g., m-CPBA or H₂O₂).

  • Functionalization: The 7-azaindole or its N-oxide derivative is then subjected to the desired functionalization reaction. This could involve:

    • Alkylation/Acylation: Reaction with alkyl or acyl halides to introduce substituents at the N-1 position of the pyrrole ring.[2]

    • Cross-Coupling Reactions: Palladium-catalyzed reactions (e.g., Suzuki, Heck) to introduce aryl or other carbon-based substituents.

    • Nucleophilic Aromatic Substitution: On the activated pyridine ring of the N-oxide.

  • Work-up and Purification: The reaction mixture is quenched, and the crude product is extracted. Purification is typically achieved through techniques such as column chromatography or recrystallization.[1]

  • Characterization: The structure and purity of the final compound are confirmed using a suite of analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the position of substituents.[5]

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.[5]

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

    • Melting Point Analysis: As an indicator of purity.

This generalized protocol underscores the systematic approach required in medicinal chemistry to synthesize and validate novel chemical entities.

Bioactivity of 7-Azaindole Derivatives: A Focus on Kinase Inhibition

The primary therapeutic relevance of the 7-azaindole scaffold lies in its derivatives' ability to act as potent kinase inhibitors.[3] Kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

The 7-azaindole core mimics the adenine portion of ATP, the natural substrate for kinases. It typically forms two crucial hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket, effectively blocking the enzyme's activity.[3]

The diagram below illustrates the general mechanism of action for a 7-azaindole-based kinase inhibitor.

G Mechanism of Kinase Inhibition cluster_0 Kinase ATP-Binding Pocket cluster_1 Inhibition A Kinase Hinge Region G Inactive Kinase A->G Blocks ATP Binding B ATP B->A Binds E ADP B->E Hydrolysis C Substrate C->A Binds D Phosphorylated Substrate C->D Phosphorylation F 7-Azaindole Inhibitor F->A Binds with High Affinity H Downstream Signaling Blocked G->H

7-Azaindole as a kinase hinge-binder.

The development of novel 7-azaindole derivatives continues to be a vibrant area of research, with ongoing efforts to improve selectivity, potency, and pharmacokinetic properties for a range of kinase targets.

Conclusion and Future Perspectives

7-Azaindole N-oxide hemihydrate is a compound whose significance is best understood within the broader context of the 7-azaindole scaffold's role in drug discovery. While not a therapeutic agent in itself, its utility as a synthetic intermediate is invaluable. The ability to activate the 7-azaindole core through N-oxidation provides medicinal chemists with a powerful tool to create diverse libraries of novel compounds for biological screening.

The continued exploration of 7-azaindole derivatives as kinase inhibitors, antiviral agents, and modulators of other biological pathways holds great promise for the development of new and effective therapies for a wide range of diseases. As synthetic methodologies become more sophisticated, the strategic use of intermediates like 7-Azaindole N-oxide hemihydrate will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

  • Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences, 21(1), 12-16.
  • Sharma, N., Chaudhary, A., & Sachdeva, M. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP-1 Inhibitors.
  • Fisher Scientific. (2025).
  • Jubilant Ingrevia Limited. (n.d.).
  • Alkali Metals Ltd. (2018).
  • BenchChem. (2025). Biological activity of 1-Acetyl-7-azaindole versus other N-substituted azaindoles.
  • Biosynth. (n.d.).
  • Li, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115568.
  • Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. PubMed. [Link]

  • Reddy, T. S., & Sridhar, B. (2021). Azaindole Therapeutic Agents. ACS Omega, 6(1), 1-15.
  • Sharma, N., Chaudhary, A., & Sachdeva, M. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP-1 Inhibitors. Indian Journal of Pharmaceutical Education and Research. [Link]

  • YuJa. (n.d.).
  • Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. ResearchGate. [Link]

  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.

Sources

Exploratory

Early-Stage Discovery of Kinase Inhibitors Using 7-Azaindole N-Oxide Hemihydrate: A Technical Whitepaper

Executive Summary The development of small-molecule kinase inhibitors is a cornerstone of targeted oncology and immunology. Because the ATP-binding pocket is highly conserved across the kinome, successful drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule kinase inhibitors is a cornerstone of targeted oncology and immunology. Because the ATP-binding pocket is highly conserved across the kinome, successful drug discovery relies on privileged scaffolds that anchor securely to the kinase hinge region while providing versatile vectors for exploring specificity pockets.

7-Azaindole has emerged as a premier bioisostere of purine, utilized in FDA-approved therapeutics like Vemurafenib. However, the direct functionalization of its electron-deficient pyridine ring presents significant synthetic hurdles. 7-Azaindole N-oxide hemihydrate (CAS 1202864-61-6) solves this by altering the electronic distribution of the fused bicyclic system, enabling regioselective functionalization. This whitepaper provides a comprehensive, self-validating technical guide to leveraging this critical building block in early-stage kinase inhibitor discovery.

Chemical Rationale: The 7-Azaindole Scaffold & N-Oxide Activation

The Hinge-Binding Mechanism

The structural superiority of 7-azaindole lies in its bidentate hydrogen-bonding capability. The pyrrole NH acts as a hydrogen bond donor, and the pyridine nitrogen acts as an acceptor, mimicking the adenine ring of ATP to form strong interactions with the kinase backbone ()[1]. Depending on the target, 7-azaindole can adopt "normal," "flipped," or "non-hinge" binding modes, making it an exceptionally versatile pharmacophore[2].

The Role of the N-Oxide Hemihydrate

Direct electrophilic aromatic substitution on standard 7-azaindole typically occurs at the electron-rich C-3 position. To access the critical C-4 or C-6 vectors—which point toward the gatekeeper residue and solvent-exposed regions, respectively—chemists must activate the pyridine ring. The N-oxide moiety serves as a powerful synthetic directing group, enabling Reissert-Henze-type reactions and regioselective halogenation ()[3]. Furthermore, the specific use of the hemihydrate form ( C7​H6​N2​O⋅0.5H2​O ) provides a highly crystalline, non-hygroscopic solid[4]. This physical stability prevents batch-to-batch stoichiometric variances caused by ambient moisture absorption, a critical causality factor when calculating precise equivalents for sensitive activation steps.

Discovery Workflow & Pharmacophore Mapping

The transition from a raw scaffold to a highly selective lead compound requires a rigorous, multi-stage pipeline. The workflow below illustrates the progression from N-oxide activation to high-throughput screening.

Workflow N1 7-Azaindole N-oxide Hemihydrate N2 Regioselective Halogenation N1->N2 Activation N3 Deoxygenation & Cross-Coupling N2->N3 Diversification N4 Kinase Profiling (TR-FRET) N3->N4 Screening N5 Lead Optimization N4->N5 SAR Analysis

Early-stage kinase inhibitor discovery workflow utilizing 7-azaindole N-oxide.

To understand why specific functionalization vectors are chosen during library generation, we must map the 7-azaindole core to the ATP-binding pocket.

Pharmacophore ATP ATP Binding Pocket Hinge Kinase Hinge Region ATP->Hinge Gatekeeper Gatekeeper Residue Solvent Solvent Exposed Area Azaindole 7-Azaindole Core Azaindole->Hinge Bidentate H-Bonds C4_Sub C-4 Substituent Azaindole->C4_Sub Vector N1_Sub N-1 Substituent Azaindole->N1_Sub Vector C4_Sub->Gatekeeper Steric Fit N1_Sub->Solvent Solubilization

Logical mapping of 7-azaindole structural vectors to the kinase ATP-binding pocket.

Self-Validating Synthetic Methodologies

As a Senior Application Scientist, I emphasize that protocols must not be blind recipes; they must be self-validating systems. The following methodologies detail the critical transformation of the N-oxide hemihydrate into a functionalized library.

Protocol 1: Regioselective C-4 Bromination via N-Oxide Activation

Causality: Activation with methanesulfonic anhydride forms a highly reactive N-methanesulfonyloxy intermediate. This transient species undergoes nucleophilic attack by the bromide ion precisely at the C-4 position, followed by rearomatization, bypassing the natively favored C-3 position[3].

  • Preparation: Suspend 7-Azaindole N-oxide hemihydrate (1.0 equiv) in anhydrous DMF under an inert N2​ atmosphere. Note: Pre-drying via azeotropic distillation with toluene is recommended to remove the hemihydrate water, ensuring the anhydride is not prematurely hydrolyzed.

  • Reagent Addition: Add tetramethylammonium bromide (1.5 equiv) and cool the reaction vessel to 0°C.

  • Activation: Dropwise add methanesulfonic anhydride (2.0 equiv) dissolved in DMF. Maintain at 0°C for 30 minutes to control the exothermic activation, then allow it to warm to room temperature for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ and extract with EtOAc.

  • Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 1:1) and LC-MS. The assay is validated by the complete disappearance of the starting material ( m/z 135) and the appearance of the brominated N-oxide intermediate ( m/z 213/215, isotopic doublet).

Protocol 2: Deoxygenation and Library Diversification

Causality: The N-oxide oxygen must be removed to restore the pyridine nitrogen's ability to act as a hydrogen bond acceptor at the kinase hinge. Furthermore, residual N-oxide can coordinate to and poison the palladium catalyst during subsequent cross-coupling steps. Recent advancements also allow for direct Cu-catalyzed N-arylation of the N-oxide utilizing fluoride ions before deoxygenation ()[5], but standard Suzuki-Miyaura requires prior reduction.

  • Deoxygenation: Treat the brominated N-oxide intermediate with Phosphorus trichloride ( PCl3​ , 2.5 equiv) in ethyl acetate at 70°C for 2 hours.

  • Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The complete disappearance of the N-oxide mass ( m/z 213/215) and the emergence of the deoxygenated 4-bromo-7-azaindole ( m/z 197/199) confirms successful reduction. Proceeding without this confirmation risks total failure of the subsequent library synthesis.

  • Cross-Coupling: React the validated 4-bromo intermediate with a diverse panel of boronic acids (1.2 equiv) using Pd(dppf)Cl2​ (0.05 equiv) and K2​CO3​ (3.0 equiv) in a 1,4-dioxane/ H2​O mixture at 90°C for 12 hours to generate the final inhibitor library.

Quantitative Kinase Profiling & Biological Evaluation

Once the library is synthesized, the compounds must be rigorously evaluated for target affinity and off-target liabilities.

Protocol 3: High-Throughput Kinase Profiling (TR-FRET)
  • Incubation: Incubate the purified kinase, ATP (at Km​ concentration), and the biotinylated substrate with varying concentrations of the 7-azaindole derivatives (10-point dose-response curve, 10 µM to 0.5 nM) in a 384-well plate.

  • Detection: Add the Europium-labeled anti-phospho antibody and Streptavidin-APC. Measure the time-resolved fluorescence energy transfer signal at 665 nm.

  • Self-Validation Checkpoint: Every assay plate must include a known reference inhibitor (e.g., Vemurafenib for B-RAF)[1]. The run is strictly validated only if the calculated Z'-factor is ≥0.65 and the reference IC50​ is within 0.5 log units of the historical mean.

Quantitative Data: Target Selectivity of 7-Azaindole Derivatives

The structural vector chosen during the functionalization of the 7-azaindole N-oxide dictates the target kinase. The table below summarizes the typical inhibition profiles derived from various substitution patterns ()[1],[6].

Scaffold MotifTarget KinaseBinding Mode IC50​ ValueKey Interaction Vector
Unsubstituted 7-AzaindoleB-RAF (V600E)Hinge (Normal)>10,000 nMBaseline (Weak affinity)
3-Substituted 7-AzaindolePim-1Hinge (Normal)3 pMC-3 hydrophobic pocket
4-Substituted 7-AzaindolePI3KHinge (Flipped)< 1.0 nMC-4 vector to Val882
5-Substituted 7-AzaindoleCAMKK2Hinge (Normal)15 - 50 nMC-5 solvent channel

Conclusion

7-Azaindole N-oxide hemihydrate is not merely a chemical precursor; it is a strategic gateway to a vast chemical space of kinase inhibitors. By leveraging the N-oxide's electronic directing effects, researchers can rapidly generate highly functionalized, regioselective libraries. When paired with self-validating synthetic protocols and rigorous biological profiling, this scaffold dramatically accelerates the hit-to-lead optimization phase in modern drug discovery.

References

  • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Source: Chemical and Pharmaceutical Bulletin (Tokyo). URL: [Link]

  • Title: 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. Source: ACS Catalysis. URL: [Link]

  • Title: AZAINDOLE KINASE INHIBITORS - Patent EP1539763A1. Source:European Patent Office.
  • Title: Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. Source: ACS Medicinal Chemistry Letters. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes: Step-by-Step Reduction of 7-Azaindole N-oxide Hemihydrate to 7-Azaindole

Introduction: The Significance of the 7-Azaindole Scaffold The 7-azaindole (1H-Pyrrolo[2,3-b]pyridine) nucleus is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold."[1][2] Its uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-Pyrrolo[2,3-b]pyridine) nucleus is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold."[1][2] Its unique structure, which is bioisosteric to indole, allows it to act as an exceptional hinge-binding motif for protein kinases by forming two crucial hydrogen bonds.[3] This property has cemented its role in the development of numerous therapeutics, including kinase inhibitors for oncology.[4][5] A prominent example is Vemurafenib (Zelboraf®), an FDA-approved B-RAF kinase inhibitor for treating melanoma, which features the 7-azaindole core.[3]

The synthesis of highly functionalized 7-azaindole derivatives often proceeds through its N-oxide. The N-oxide group activates the pyridine ring, facilitating specific chemical transformations that are otherwise challenging on the parent heterocycle.[1][6] Consequently, the efficient and high-yielding reduction (deoxygenation) of 7-Azaindole N-oxide is a critical final step in many synthetic routes.

This guide provides detailed, validated protocols for the deoxygenation of 7-Azaindole N-oxide hemihydrate, designed for researchers, scientists, and drug development professionals. We will explore two robust methods: a classical approach using a phosphorus-based reagent and a modern, safer catalytic transfer hydrogenation. The causality behind experimental choices, safety protocols, and comparative data are discussed to ensure reliable and reproducible outcomes.

Mechanistic Principles of N-Oxide Reduction

The deoxygenation of a heteroaromatic N-oxide involves the removal of the exocyclic oxygen atom from the nitrogen, restoring the parent heterocycle. This transformation is driven by the formation of a highly stable byproduct, such as a phosphorus(V) oxide or water.

Phosphorus(III)-Mediated Deoxygenation

Reagents like phosphorus trichloride (PCl₃) are powerful oxophiles. The mechanism involves the nucleophilic attack of the N-oxide oxygen onto the electrophilic phosphorus(III) center. This forms a transient intermediate which subsequently collapses, transferring the oxygen to phosphorus and releasing the deoxygenated 7-azaindole. The driving force is the formation of the very stable P=O bond in the byproduct, phosphoryl chloride (POCl₃).[7]

Catalytic Hydrogenation

Catalytic hydrogenation offers a cleaner reduction pathway. In catalytic transfer hydrogenation (CTH) , a hydrogen donor molecule, such as ammonium formate, decomposes on the surface of a heterogeneous catalyst (e.g., Palladium on Carbon, Pd/C) to generate adsorbed hydrogen in situ.[8][9][10][11] The 7-Azaindole N-oxide then adsorbs onto the catalyst surface and is reduced by the activated hydrogen, releasing water as the only byproduct. This method is often preferred for its operational simplicity and for avoiding the hazards associated with high-pressure hydrogen gas.[8][12]

Critical Safety Precautions

Prior to any experimental work, a thorough risk assessment must be conducted. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

SubstanceCAS NumberHazard SummaryMitigation Measures
7-Azaindole N-oxide hemihydrate 1202864-61-6Acute oral toxicity (H302), Causes serious eye damage (H318).Wear safety glasses/face shield and gloves. Avoid creating dust.
Phosphorus Trichloride (PCl₃) 7719-12-2Fatal if swallowed or inhaled (H300, H330) , Causes severe skin burns and eye damage (H314), Reacts violently with water (EUH014).[13][14]Work in a dry, inert atmosphere (e.g., under Nitrogen or Argon). Use a syringe or cannula for transfers. Quench excess reagent carefully. Have a Class D fire extinguisher or dry sand available.
Palladium on Carbon (Pd/C) 7440-05-3Flammable solid. May be pyrophoric, especially when dry and saturated with hydrogen.Do not allow the catalyst to dry in the air. Filter under a stream of inert gas. The filter cake should be kept wet with water and disposed of in a designated waste container.
Ammonium Formate 540-69-2May cause skin and eye irritation.Wear standard PPE. Handle in a well-ventilated area.
7-Azaindole 271-63-6Causes skin and serious eye irritation (H315, H319), May cause respiratory irritation (H335).Wear gloves and safety glasses. Avoid inhalation of dust.

Experimental Protocols

Protocol A: Deoxygenation with Phosphorus Trichloride (PCl₃)

This method is highly effective and generally proceeds to completion quickly. The primary challenge lies in the safe handling of the water-sensitive and toxic PCl₃.

Materials and Reagents
  • 7-Azaindole N-oxide hemihydrate

  • Phosphorus trichloride (PCl₃)

  • Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, separatory funnel

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 7-Azaindole N-oxide hemihydrate (1.0 eq).

  • Dissolution: Add anhydrous DCM (or CHCl₃) to dissolve the starting material (approx. 0.1 M concentration).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction upon addition of PCl₃.

  • Reagent Addition: Add phosphorus trichloride (approx. 1.2 eq) dropwise via syringe to the cooled solution over 10-15 minutes. A slight color change or precipitate may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed.

  • Quenching: Once complete, cool the mixture back to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of saturated NaHCO₃ solution until gas evolution ceases. This neutralizes acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 7-azaindole.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

This protocol is significantly safer than using PCl₃ or high-pressure hydrogen gas, making it an excellent choice for routine lab-scale synthesis.

Materials and Reagents
  • 7-Azaindole N-oxide hemihydrate

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Ammonium Formate (HCOONH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite® (diatomaceous earth)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask, add 7-Azaindole N-oxide hemihydrate (1.0 eq), ammonium formate (4-5 eq), and Methanol (to approx. 0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 - 0.10 eq by weight) to the stirred suspension.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C for MeOH). The reaction is typically accompanied by gas (CO₂) evolution.

  • Monitoring: Stir at reflux for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Filtration (Critical Safety Step): Upon completion, cool the reaction to room temperature. Prepare a plug of Celite® in a Büchner or Hirsch funnel and wet it with methanol. Under a stream of nitrogen or argon , filter the reaction mixture through the Celite plug to remove the Pd/C catalyst. Never allow the catalyst on the filter paper to become dry, as it can ignite upon contact with air.

  • Washing: Wash the filter cake thoroughly with additional methanol.

  • Purification: Combine the filtrate and concentrate under reduced pressure. The resulting crude solid can often be of high purity. If necessary, it can be further purified by recrystallization or a silica gel plug.

Data Summary and Protocol Comparison

ParameterProtocol A: PCl₃ ReductionProtocol B: Catalytic Transfer Hydrogenation
Primary Reagent Phosphorus Trichloride (PCl₃)10% Palladium on Carbon, Ammonium Formate
Solvent Anhydrous DCM or CHCl₃Methanol or Ethanol
Temperature 0 °C to Room TemperatureReflux (~65 °C)
Typical Time 1 - 3 hours2 - 6 hours
Typical Yield > 85%> 90%
Pros Fast, highly effective, uses common reagents.High yielding, safer (no H₂ gas), simple workup, environmentally benign byproduct (H₂O).
Cons Extremely hazardous reagent (PCl₃) , requires strictly anhydrous conditions and inert atmosphere, workup can be cumbersome.Pyrophoric catalyst requires careful handling during filtration, requires heating, may not be suitable for substrates with other reducible functional groups (e.g., alkenes, nitro groups).

Visualization of Workflow and Chemistry

Caption: Chemical transformation from reactant to product.

G Figure 2: General Experimental Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Dissolve 7-Azaindole N-oxide B Add Reducing Agent (e.g., PCl₃ or Pd/C + HCOONH₄) A->B C Stir at Appropriate Temperature B->C D Monitor via TLC/LC-MS C->D E Quench Reaction / Filter Catalyst D->E F Aqueous Extraction E->F G Dry & Concentrate F->G H Column Chromatography or Recrystallization G->H I Characterize Product (NMR, MS) H->I

Caption: Standard laboratory workflow for synthesis.

G Figure 3: Simplified PCl₃ Deoxygenation Mechanism node1 7-Azaindole N-Oxide node3 [Intermediate Adduct] node1->node3 Nucleophilic Attack node2 PCl₃ node2->node3 node4 7-Azaindole node3->node4 Collapse & Deoxygenation node5 POCl₃ node3->node5

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing catalyst loading for 7-Azaindole N-oxide hemihydrate C-H activation

Welcome to the Technical Support Center for Heterocyclic C-H Functionalization. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic C-H Functionalization. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the transition metal-catalyzed C-H arylation of 7-azaindole N-oxide hemihydrates.

This guide bypasses generic advice to focus on the exact causality of catalyst deactivation, regioselectivity drift, and ligand degradation, ensuring your experimental workflows are robust, reproducible, and self-validating.

Optimization Workflow: N-Oxide Directed C-H Activation

The following logical workflow illustrates the critical decision points when handling hemihydrate substrates in palladium-catalyzed Concerted Metalation-Deprotonation (CMD) pathways.

OptimizationWorkflow Start 7-Azaindole N-oxide Hemihydrate Input WaterCheck Assess Water Content (0.5 eq H2O) Start->WaterCheck Drying Azeotropic Drying (Toluene) or Mol Sieves WaterCheck->Drying Strict anhydrous NoDrying Direct Use (Requires Higher Pd%) WaterCheck->NoDrying Fast screen CatLoad Set Pd(OAc)2 Loading (Baseline: 4-5 mol%) Drying->CatLoad NoDrying->CatLoad Ligand Add DavePhos (Pd:Ligand = 1:3) CatLoad->Ligand Base Cs2CO3 + PivOH (CMD Mechanism) Ligand->Base Reaction C-H Arylation (Toluene, 110°C) Base->Reaction YieldCheck Evaluate Regioselectivity (C6 vs C2) Reaction->YieldCheck Success Optimal C6-Arylation (>80% Yield) YieldCheck->Success High Conversion Fail Pd Black / Low Yield (Increase Pd or Dry) YieldCheck->Fail Deactivation Fail->Drying Feedback

Workflow for optimizing Pd-catalyzed C-H arylation of N-oxide hemihydrates.

Troubleshooting Guides & FAQs

Q1: Why does the hemihydrate form of 7-azaindole N-oxide cause inconsistent yields at standard (4 mol%) Pd loadings? A: The root cause is hydrolytic catalyst deactivation. 7-Azaindole N-oxide hemihydrate contains 0.5 equivalents of tightly bound water. At the standard reaction temperature of 110 °C in the presence of a strong base like Cs₂CO₃, this trace water promotes the hydrolytic cleavage of the electron-rich dialkylbiaryl phosphine ligand (DavePhos). Once the ligand degrades, the active Pd(0) species rapidly aggregates into inactive "Pd black." Solution: You must either perform an azeotropic distillation with toluene prior to adding the catalyst system to remove the water of hydration, or artificially inflate the Pd(OAc)₂ loading to 6-8 mol% to compensate for the deactivated fraction[1].

Q2: What is the mechanistic role of PivOH (pivalic acid), and how does it dictate my catalyst loading? A: PivOH acts as a catalytic proton shuttle in the Concerted Metalation-Deprotonation (CMD) mechanism[1]. The N-oxide group directs the palladium to the electron-deficient azine ring (C6 position). However, the C-H bond cleavage is the rate-limiting step. Pivalate lowers the activation energy of this cleavage significantly better than carbonate alone. If you omit PivOH or use less than the optimal 30 mol%, the catalytic cycle stalls at the metalation step, forcing you to use higher Pd loadings to achieve meaningful conversion.

Q3: I am observing off-target C2 arylation instead of the desired C6 arylation. How do I fix this regioselectivity drift? A: This indicates premature in situ deoxygenation of your substrate. The N-oxide moiety is strictly required to direct the Pd catalyst to the C6 position on the azine ring[2]. If the N-oxide is reduced back to the parent 7-azaindole during the reaction, the inherent electronic bias of the heterocycle takes over, directing functionalization to the electron-rich C2 position on the azole ring[3]. Solution: Ensure your reaction environment is free of unintended reductants and maintain a strict 1:3 ratio of Pd(OAc)₂ to DavePhos. Excess unligated palladium can sometimes catalyze the deoxygenation of the directing group.

Self-Validating Experimental Protocol: C6-Arylation

To ensure trustworthiness, this protocol includes built-in validation checkpoints. Do not proceed to the next step if the validation check fails.

Materials Required:

  • 7-Azaindole N-oxide hemihydrate (1.0 mmol)

  • Aryl bromide (1.5 mmol)

  • Pd(OAc)₂ (4-6 mol% depending on drying step)

  • DavePhos (12-18 mol%)

  • PivOH (30 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous Toluene (0.4 M)

Step-by-Step Methodology:

  • Substrate Dehydration (Crucial): Add 7-azaindole N-oxide hemihydrate (1.0 mmol) to a Schlenk flask. Add 5 mL of toluene. Evaporate the solvent under reduced pressure at 60 °C to azeotropically remove the 0.5 eq of water. Repeat this twice.

    • Validation Check: The resulting solid should be a free-flowing, completely dry powder. If it appears clumpy, residual moisture remains.

  • Catalyst Assembly: Transfer the flask to an argon-filled glovebox. Add Pd(OAc)₂ (4 mol%, 8.9 mg), DavePhos (12 mol%, 47.2 mg), PivOH (30 mol%, 30.6 mg), and Cs₂CO₃ (2.0 mmol, 651 mg).

  • Reaction Initiation: Add the aryl bromide (1.5 mmol) and anhydrous toluene (2.5 mL). Seal the flask, remove it from the glovebox, and stir vigorously at 110 °C for 16 hours.

    • Validation Check: At 110 °C, the solution should maintain a homogeneous golden/light-brown hue. Rapid precipitation of a black solid within the first hour indicates Pd black formation (water contamination or ligand oxidation).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate in vacuo and purify via flash column chromatography.

Quantitative Data: Catalyst Loading Optimization

The following table summarizes the causal relationship between water management, catalyst loading, and regioselective yield.

Substrate StatePd(OAc)₂ LoadingDavePhos LoadingPivOHYield (C6-Arylation)C6:C2 RatioObservations
Hemihydrate (Undried)4 mol%12 mol%30 mol%46%>95:5Heavy Pd black formation observed.
Hemihydrate (Undried)8 mol%24 mol%30 mol%78%90:10Yield recovered, but trace C2 arylation (deoxygenation) noted.
Azeotropically Dried 4 mol% 12 mol% 30 mol% 87% >99:1 Optimal conditions. Clean conversion.
Azeotropically Dried4 mol%12 mol%0 mol%15%N/AReaction stalled; CMD pathway blocked.

References

  • Source: nih.
  • Source: acs.
  • Title: Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation (Patent/Application Data)

Sources

Optimization

Troubleshooting common impurities in 7-Azaindole N-oxide hemihydrate reactions

Technical Support Center: Troubleshooting 7-Azaindole N-Oxide Hemihydrate Reactions Welcome to the Technical Support Center. 7-Azaindole N-oxide hemihydrate (CAS 1202864-61-6)[1] is a critical bioisosteric building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 7-Azaindole N-Oxide Hemihydrate Reactions

Welcome to the Technical Support Center. 7-Azaindole N-oxide hemihydrate (CAS 1202864-61-6)[1] is a critical bioisosteric building block used extensively in the synthesis of kinase inhibitors and other pharmaceutically active molecules[2]. However, its synthesis via the oxidation of 7-azaindole is prone to specific impurity profiles, hydration inconsistencies, and downstream regioselectivity issues[3].

This guide provides field-proven, self-validating methodologies to troubleshoot common impurities, control hydration states, and ensure high-fidelity downstream functionalization.

Mechanistic Pathway & Impurity Genesis

The oxidation of 7-azaindole typically utilizes meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide with methyltrioxorhenium (MTO)[2]. The goal is the selective oxidation of the pyridine nitrogen. Deviations in stoichiometry, temperature, or solvent composition lead to three primary failure modes: incomplete conversion, over-oxidation, and dehydration of the hemihydrate lattice.

ReactionPathway SM 7-Azaindole (Starting Material) Target 7-Azaindole N-oxide Hemihydrate SM->Target Oxidation + 0.5 H2O ImpA Impurity A (Unreacted SM) SM->ImpA Incomplete Reaction Oxidant mCPBA / EtOAc (Oxidant) Oxidant->Target O-transfer ImpB Impurity B (Over-oxidation) Target->ImpB Excess Oxidant

Fig 1. Mechanistic pathway of 7-azaindole oxidation and primary impurity genesis.

Diagnostic FAQ & Troubleshooting Guide

Q1: Why am I seeing a high percentage of unreacted 7-azaindole (Impurity A) despite using stoichiometric mCPBA? Causality: Commercial mCPBA is notoriously unstable, often containing varying amounts of water and m-chlorobenzoic acid (mCBA) for safety. If the active oxygen content is lower than the assumed 70-77%, the reaction will stall prematurely, leaving unreacted starting material. Self-Validating Solution: Never assume the assay of mCPBA. Implement an iodometric titration of the mCPBA batch immediately prior to use. Calculate the exact mass required to achieve 1.05 equivalents of active oxidant. Validate completion using High-Performance Liquid Chromatography (HPLC) before initiating the quench.

Q2: How do I control the hydration state to consistently yield the hemihydrate form? Causality: 7-Azaindole N-oxide naturally forms a stable hemihydrate (C₇H₆N₂O · 0.5H₂O, MW 143.14)[1]. Over-drying the product under high vacuum at elevated temperatures, or crystallizing from strictly anhydrous solvents, strips the water from the crystal lattice. This alters the molecular weight to the anhydrous form (MW 134.14), causing severe stoichiometric imbalances in downstream coupling reactions. Self-Validating Solution: Intentionally dope the crystallization anti-solvent with 0.55 equivalents of water. Post-filtration, dry the product under mild vacuum (≤30°C). Validate the hydration state using Karl Fischer (KF) titration; a compliant hemihydrate will yield a water content of approximately 6.3%.

Q3: During downstream chlorination of the N-oxide, I get a mixture of 4-chloro and 6-chloro-7-azaindole. How do I prevent this? Causality: When the N-oxide is activated by an electrophile, chloride nucleophilic attack can occur at both the 4-position and 6-position of the pyridine ring due to the electronic distribution of the intermediate[4]. Using neat POCl₃ often results in poor regiocontrol. Self-Validating Solution: Shift the reaction conditions to use methanesulfonyl chloride (MsCl) in N,N-dimethylformamide (DMF) instead of neat POCl₃[3]. This modification alters the transition state energy, heavily favoring the 4-chloro isomer. Monitor the crude reaction mixture via HPLC to confirm a >95:5 regioselectivity ratio before proceeding to isolation.

TroubleshootingLogic Start Issue: Out-of-Spec N-Oxide Hemihydrate Check1 HPLC: >0.5% Unreacted 7-Azaindole? Start->Check1 Fix1 Action: Titrate mCPBA & Adjust Equivalents Check1->Fix1 Yes Check2 KF Titration: Water < 6.0%? Check1->Check2 No Fix2 Action: Add H2O during Crystallization Check2->Fix2 Yes (Dehydrated) Check3 Downstream Issue: Regioisomeric Halides? Check2->Check3 No Fix3 Action: Switch to MsCl/DMF Control Temp Check3->Fix3 Yes

Fig 2. Diagnostic logic tree for resolving common N-oxide synthesis failures.

Quantitative Impurity Profiles

The following table summarizes the critical quality attributes and impurity limits for pharmaceutical-grade 7-azaindole N-oxide hemihydrate.

Impurity / ParameterOrigin / MechanismTypical RRT*Acceptable LimitControl Strategy
Unreacted 7-Azaindole Incomplete oxidation0.85≤ 0.5%Titrate mCPBA; ensure 1.05 eq active oxidant.
N,N'-dioxide Over-oxidation1.15≤ 0.1%Avoid large excesses of mCPBA; maintain temp < 25°C.
m-Chlorobenzoic acid Byproduct of mCPBA1.30≤ 1.0%Thorough alkaline wash (Na₂CO₃) during workup.
Water Content (KF) Lattice hydrationN/A6.0% - 6.5%Dope crystallization solvent with H₂O; dry at ≤30°C.
6-Chloro-7-azaindole Downstream regioisomerN/A≤ 2.0%Use MsCl/DMF over POCl₃ for high 4-Cl selectivity[3].

*RRT = Relative Retention Time (Method dependent; values are illustrative).

Validated Experimental Protocol: Synthesis & Isolation

This self-validating protocol ensures complete conversion while protecting the hemihydrate lattice structure.

Step 1: Reagent Validation

  • Perform an iodometric titration on the mCPBA batch to determine the exact weight percentage of active oxidant.

  • Calculate the mass required to deliver exactly 1.05 molar equivalents relative to 7-azaindole.

Step 2: Oxidation Reaction

  • Charge a jacketed reactor with 7-azaindole (1.0 eq) and ethyl acetate (EtOAc, 10 volumes).

  • Cool the solution to 0–5°C.

  • Add the titrated mCPBA (1.05 eq) in four equal portions over 1 hour, maintaining the internal temperature below 15°C to prevent thermal degradation and over-oxidation.

  • Warm the reaction to 20°C and stir for 4 hours.

Step 3: In-Process Control (IPC)

  • Pull a 1 mL sample, quench with aqueous sodium thiosulfate, and analyze via HPLC.

  • Validation Gate: Proceed to Step 4 only if unreacted 7-azaindole is ≤ 0.5%. If > 0.5%, add 0.05 eq of mCPBA and stir for 1 additional hour.

Step 4: Quench and Workup

  • Cool the reactor to 10°C.

  • Slowly add 10% aqueous sodium thiosulfate (2 volumes) to quench any unreacted peroxides. Stir for 30 minutes. Test the organic layer with peroxide indicator strips (Target: 0 ppm).

  • Add 10% aqueous Na₂CO₃ (3 volumes) to neutralize and extract the m-chlorobenzoic acid byproduct. Separate the layers and repeat the alkaline wash until the aqueous pH is > 8.

Step 5: Hemihydrate Crystallization

  • Concentrate the organic layer under reduced pressure to approximately 3 volumes.

  • Add heptane (7 volumes) as an anti-solvent.

  • Critical Step: Add purified water (0.55 eq relative to the theoretical yield of N-oxide) directly to the crystallization mixture to ensure the hemihydrate lattice can form.

  • Cool the suspension to 0–5°C and age for 2 hours.

Step 6: Filtration and Controlled Drying

  • Filter the crystalline solid and wash with cold heptane (2 volumes).

  • Dry the filter cake in a vacuum oven at 30°C (Do NOT exceed 40°C).

  • Validation Gate: Perform Karl Fischer titration. Stop drying when water content reaches 6.0%–6.5% to confirm the hemihydrate (CAS 1202864-61-6)[1].

References

  • Han, C., et al. "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole." Organic Process Research & Development, American Chemical Society.[Link]

  • Kikuta, H., & Ohshiro, Y. "Functionalization of 7-Azaindole." Research Institute for Science and Technology, Kinki University. [Link]

Sources

Troubleshooting

Minimizing side reactions during the deoxygenation of 7-Azaindole N-oxide hemihydrate

Welcome to the Advanced Troubleshooting and Protocol Guide for the deoxygenation of 7-Azaindole N-oxide hemihydrate (CAS: 1202864-61-6). As a critical building block in kinase inhibitor design and medicinal chemistry, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting and Protocol Guide for the deoxygenation of 7-Azaindole N-oxide hemihydrate (CAS: 1202864-61-6). As a critical building block in kinase inhibitor design and medicinal chemistry, the 7-azaindole core is highly valuable but synthetically demanding[1].

Deoxygenating its N-oxide derivative presents a unique chemoselectivity challenge: the reagent must cleave the strong N–O bond without triggering electrophilic aromatic substitution, over-reducing the electron-rich pyrrole ring, or reacting with the crystal water present in the hemihydrate form. This guide synthesizes field-proven causality, diagnostic matrices, and self-validating protocols to ensure high-fidelity transformations.

Diagnostic Matrix: Reagent Selection & Side Reaction Profiling

To minimize side reactions, you must match the thermodynamic driving force of your reductant to the electronic demands of the azaindole core. The table below summarizes the quantitative and qualitative data for common deoxygenation systems.

Reagent SystemChemoselectivity ProfilePrincipal Side ReactionsDeoxygenation EfficiencyRecommended Use Case
PCl₃ / POCl₃ PoorC-4 / C-6 Chlorination (Reissert-Henze)[2]Variable (40-60%)Avoid unless concurrent halogenation is desired.
H₂, Pd/C (High Press.) PoorPyrrole ring over-reductionHigh (>90%)Only for fully substituted, robust azaindole cores.
Pd(OAc)₂/dppf, Et₃N ExcellentTrace formylation/aldehyde formation[3]High (85-95%)Optimal: Broad functional group tolerance[3].
Hexamethyldisilane GoodSilyl-adduct formation (rare)Moderate (70-85%)Mild 1,2-elimination; good for sensitive substrates[4].
Indium / Pivaloyl Chloride ExcellentAcylation of unprotected aminesHigh (90-96%)Rapid, room-temperature reduction[5].

Mechanistic Divergence: Halogenation vs. Chemoselective Reduction

Understanding the causality behind side reactions is critical. When harsh electrophilic reagents like PCl₃ are used, the N-oxide oxygen is phosphorylated, creating a highly electrophilic pyridinium intermediate. This triggers a Reissert-Henze-type nucleophilic attack by the displaced chloride ion at the C-4 or C-6 positions[2]. Conversely, catalytic transfer oxidation bypasses this electrophilic activation entirely.

Pathway cluster_harsh Electrophilic Activation (e.g., PCl3) cluster_mild Catalytic Transfer Oxidation (e.g., Pd/dppf, Et3N) N_oxide 7-Azaindole N-oxide (Hemihydrate) Activated O-Phosphorylated Pyridinium Intermediate N_oxide->Activated PCl3 Metal_Coord Pd-Coordinated Intermediate N_oxide->Metal_Coord Pd(OAc)2 / Et3N Cl_Attack Nucleophilic Attack (Cl⁻) at C-4 or C-6 Activated->Cl_Attack Side_Product Side Product: Chloro-7-azaindole Cl_Attack->Side_Product -POCl3 O_Transfer Oxygen Transfer to Triethylamine Metal_Coord->O_Transfer Pure_Product Desired Product: 7-Azaindole O_Transfer->Pure_Product -Et3NO

Mechanistic divergence of 7-Azaindole N-oxide deoxygenation: Halogenation vs. Chemoselective reduction.

Frequently Asked Questions (FAQs)

Q1: I am using PCl₃ for deoxygenation, but LC-MS shows a major byproduct with a +34 Da mass shift (M+34). What is happening? A1: You are observing a classic Reissert-Henze-type side reaction[2]. The +34 Da shift corresponds to the net addition of a chlorine atom minus a hydrogen atom (Cl = 35.5 Da, H = 1.0 Da; net +34.5 Da). PCl₃ activates the N-oxide, making the adjacent positions on the pyridine ring highly susceptible to nucleophilic attack by chloride ions. To avoid this, abandon phosphorus halides and switch to a non-nucleophilic reductant like Hexamethyldisilane[4] or a Palladium-catalyzed transfer oxidation[3].

Q2: How does the "hemihydrate" nature of my starting material (CAS: 1202864-61-6) affect the reaction stoichiometry? A2: 7-Azaindole N-oxide hemihydrate has the empirical formula C₇H₆N₂O · 0.5 H₂O (MW: 143.14 g/mol )[6]. If you are using moisture-sensitive reductants (e.g., Indium/Pivaloyl chloride[5] or silanes), the 0.5 equivalents of crystal water will rapidly hydrolyze your reagent, leading to incomplete conversion. You must either azeotropically dry the substrate with toluene prior to the reaction or add a stoichiometric excess of the reductant to compensate for the water.

Q3: I attempted catalytic hydrogenation (H₂ balloon, 10% Pd/C), but NMR indicates the loss of aromatic protons on the five-membered ring. How do I prevent over-reduction? A3: The pyrrole ring of the azaindole core is relatively electron-rich and susceptible to hydrogenation under standard H₂/Pd conditions. To prevent this, you must limit the thermodynamic potential of the reduction. Switch from hydrogen gas to a transfer hydrogenation protocol using triethylamine (Et₃N) as the oxygen acceptor[3]. Triethylamine is a mild reductant that selectively deoxygenates the N-oxide without touching the aromatic core.

Q4: Can I use Formic Acid as a sustainable reductant? A4: Yes, but with caution. Recent methodologies employ Formic Acid with catalytic MgI₂ for N-oxide deoxygenation[7]. However, if your 7-azaindole has unprotected amines or highly reactive sites, you may observe unwanted formylation as a side reaction[7]. Ensure secondary amines are protected (e.g., with Boc or Ts) before using this protocol.

Self-Validating Experimental Protocol: Pd-Catalyzed Transfer Oxidation

This protocol is adapted from the chemoselective transfer oxidation methodology developed by Fuentes and Clarke, which utilizes trialkylamines as oxygen acceptors to completely suppress halogenation and over-reduction side reactions[3].

System Validation Logic: This protocol includes built-in analytical checkpoints (Karl Fischer, TLC, LC-MS) to ensure causality is maintained and errors are caught before the next step.

Reagents & Materials
  • Substrate: 7-Azaindole N-oxide hemihydrate (1.0 mmol, 143.1 mg)

  • Catalyst: Pd(OAc)₂ (3 mol%, 6.7 mg)

  • Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (3 mol%, 16.6 mg)[3]

  • Reductant/Base: Triethylamine (Et₃N) (3.0 mmol, 418 µL)[3]

  • Solvent: Anhydrous Acetonitrile (MeCN) (5.0 mL)

Step-by-Step Methodology

Step 1: Substrate Dehydration (Critical Checkpoint)

  • Dissolve 143.1 mg of 7-Azaindole N-oxide hemihydrate in 10 mL of toluene.

  • Evaporate the solvent under reduced pressure (rotary evaporator) at 50 °C to azeotropically remove the 0.5 eq of crystal water. Repeat twice.

  • Validation Check: Perform a Karl Fischer titration on a micro-sample. Water content must be < 0.1% before proceeding.

Step 2: Reaction Assembly

  • In a nitrogen-flushed microwave vial or heavy-walled sealed tube, add the dried substrate, Pd(OAc)₂, and dppf.

  • Add 5.0 mL of anhydrous MeCN, followed by 418 µL of Et₃N.

  • Seal the vessel securely. Causality Note: The closed system prevents the volatilization of Et₃N at high temperatures.

Step 3: Execution

  • Heat the mixture to 140 °C using an oil bath or microwave reactor for 2 to 4 hours[3].

  • Validation Check: Monitor by TLC (DCM:MeOH 9:1). The N-oxide starting material is highly polar (baseline or low Rf). The successful deoxygenation product (7-azaindole) will elute much higher. Stop heating when the baseline spot is consumed.

Step 4: Workup & Isolation

  • Cool the reaction to room temperature. The mixture will contain the product, unreacted Et₃N, and triethylamine N-oxide byproduct.

  • Filter the mixture through a short pad of Celite to remove the palladium catalyst, washing with ethyl acetate (20 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify via flash column chromatography (Hexanes:Ethyl Acetate gradient).

  • Validation Check: Analyze the purified fractions via LC-MS. Target mass for pure 7-azaindole is m/z 119.1 [M+H]⁺. Ensure the absence of m/z 153.1 (chlorinated side product) and m/z 121.1 (over-reduced indoline-type side product).

References

  • Fuentes, J. A., & Clarke, M. L. (2008). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Synlett, 2008(17), 2579-2582. [Link]

  • Hwu, J. R., et al. (1999). Mono-deoxygenation of Nitroalkanes, Nitrones, and Heterocyclic N-Oxides by Hexamethyldisilane through 1,2-Elimination: Concept of “Counterattack Reagent”. The Journal of Organic Chemistry, 64(16), 5811-5818. [Link]

  • Park, E. S., et al. (2005). Deoxygenation of Sulfoxide and Aza-aromatic N-Oxide Using a Protocol of Indium and Acyl Chloride. Synthesis, 2005(20), 3499-3501. [Link]

  • Mondal, K., et al. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Catalysis, 13(18), 11977-11995. [Link]

  • New Journal of Chemistry. (2024). Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant. RSC Publishing. [Link]

  • J-Stage. (2014). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 7-Azaindole N-oxide Hemihydrate and Indole N-oxides

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of heterocyclic chemistry, indole and its aza-analogs serve as foundational scaffolds for a multitude of biologically active m...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of heterocyclic chemistry, indole and its aza-analogs serve as foundational scaffolds for a multitude of biologically active molecules and pharmaceuticals.[1][2][3] The introduction of an N-oxide functionality dramatically alters the electronic properties and, consequently, the reactivity of these bicyclic systems, opening new avenues for synthetic diversification. This guide provides an in-depth, objective comparison of the reactivity of 7-azaindole N-oxide hemihydrate and prototypical indole N-oxides, supported by experimental data and mechanistic insights. Our focus is to equip researchers with the knowledge to strategically leverage the unique chemical behaviors of these important synthetic intermediates.

The core difference in reactivity between 7-azaindole N-oxide and indole N-oxides stems from the presence of the pyridine nitrogen in the 7-azaindole core. This nitrogen atom significantly influences the electron distribution across the bicyclic system, impacting its susceptibility to various chemical transformations.[4][5]

At a Glance: Key Reactivity Differences

Feature7-Azaindole N-oxideIndole N-oxide
Dominant Reactive Site Pyridine ring (azine ring)Pyrrole ring
Susceptibility to Electrophilic Attack Generally lower on the pyrrole ringHigh at the C3 position
Nucleophilic Addition Favorable at positions ortho and para to the N-oxideLess common, requires activation
Cycloaddition Reactions Can participate as a 1,3-dipoleReadily undergoes 1,3-dipolar cycloadditions
Metal-Catalyzed C-H Functionalization N-oxide acts as a directing group for functionalization of the pyridine ringN-oxide can direct functionalization, often on the benzene ring

Understanding the Electronic Landscape: The "Why" Behind the Reactivity

The introduction of a nitrogen atom at the 7-position of the indole scaffold to form 7-azaindole has profound electronic consequences. This nitrogen atom is more electronegative than a carbon atom, leading to a general polarization of the electron density towards the pyridine (azine) ring.[4][5] This effect is further amplified by the N-oxide functionality on the pyridine nitrogen.

The N-oxide group in 7-azaindole N-oxide primarily activates the pyridine ring towards nucleophilic attack and metal-catalyzed C-H functionalization.[6][7] Conversely, in indole N-oxides, the N-oxide is on the pyrrole nitrogen, which enhances the electron-rich nature of the pyrrole ring, making it highly susceptible to electrophilic attack, particularly at the C3 position.[8]

Comparative Analysis of Key Reactions

Electrophilic Substitution

Indole N-oxides: The pyrrole ring of indole is inherently electron-rich, and the N-oxide group further increases this electron density. Consequently, electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, readily occur at the C3 position.[8] If the C3 position is occupied, the reaction may proceed at the C2 position.

7-Azaindole N-oxide: In contrast, the pyridine ring in 7-azaindole is electron-deficient. The N-oxide group does activate the pyridine ring to some extent for electrophilic substitution, but the pyrrole ring remains the more electron-rich portion of the molecule. However, the overall reactivity towards electrophiles is generally lower compared to indole N-oxides. Functionalization of the pyridine ring often requires activation via the N-oxide.[6][7]

Nucleophilic Attack

7-Azaindole N-oxide: The N-oxide functionality makes the pyridine ring of 7-azaindole N-oxide susceptible to nucleophilic attack, particularly at the C6 and C4 positions (ortho and para to the N-oxide). This reactivity is a key feature that allows for the introduction of various functional groups onto the azine ring.

Indole N-oxides: Nucleophilic attack on the indole ring is less common and typically requires the presence of strong electron-withdrawing groups on the benzene ring or specific reaction conditions to activate the system.

Cycloaddition Reactions

Both 7-azaindole N-oxides and indole N-oxides can function as 1,3-dipoles in cycloaddition reactions.[9] This reactivity is particularly useful for the construction of complex heterocyclic scaffolds. The nitrone moiety (C=N⁺-O⁻) within the N-oxide structure participates in [3+2] cycloadditions with various dipolarophiles, such as alkenes and alkynes, to form isoxazolidine and isoxazoline rings, respectively.[9]

While both classes of compounds undergo these reactions, the specific regioselectivity and stereoselectivity can be influenced by the electronic and steric properties of the substituents on both the N-oxide and the dipolarophile.

Metal-Catalyzed C-H Functionalization

The N-oxide group serves as an excellent directing group in metal-catalyzed C-H functionalization reactions for both 7-azaindole and indole systems.[10]

7-Azaindole N-oxide: The N-oxide directs the regioselective arylation and other C-H functionalization reactions to the C6 position of the pyridine ring.[11][12] This has been demonstrated in palladium-catalyzed direct arylation reactions.[11][12]

Indole N-oxides: Similarly, the N-oxide in indole N-oxides can direct C-H activation. Rhodium(III)-catalyzed spiroannulation reactions of N-aryl nitrones with diazo compounds provide an efficient route to spirocyclic indole-N-oxides.[13]

Experimental Data and Protocols

Representative Reaction: Palladium-Catalyzed Direct C-H Arylation

This protocol highlights the utility of the N-oxide as a directing group for the regioselective functionalization of the 7-azaindole core.

Reaction Scheme:

G cluster_0 Direct C-H Arylation of N-Methyl-7-azaindole N-oxide reactant1 N-Methyl-7-azaindole N-oxide product C6-Arylated N-Methyl-7-azaindole N-oxide reactant1->product reactant2 Aryl Bromide reactant2->product reagents Pd(OAc)2, DavePhos, Cs2CO3, pivalic acid reagents->product

A diagram illustrating the direct C-H arylation reaction.

Experimental Protocol:

  • Materials: N-methyl-7-azaindole N-oxide, aryl bromide, palladium(II) acetate (Pd(OAc)₂), DavePhos, cesium carbonate (Cs₂CO₃), pivalic acid, and toluene.

  • Procedure:

    • To a reaction vial, add N-methyl-7-azaindole N-oxide (2 equivalents), aryl bromide (1 equivalent), Pd(OAc)₂ (5 mol%), DavePhos (15 mol%), Cs₂CO₃ (2 equivalents), and pivalic acid (30 mol%).

    • Purge the vial with argon.

    • Add toluene (0.5 M) and stir the reaction mixture at 110 °C overnight.

    • After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

    • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Representative Data:

EntryAryl BromideProduct Yield (%)
14-Bromotoluene87
24-Bromoanisole54
3Methyl 4-bromobenzoate53
44-Bromobenzotrifluoride65

Data adapted from Daugulis, O. et al. Org. Lett. 2009, 11 (6), pp 1349–1352.[12]

This protocol demonstrates the high efficiency and regioselectivity of the N-oxide directed C-H arylation of 7-azaindole N-oxide.

Conclusion

The reactivity of 7-azaindole N-oxide hemihydrate and indole N-oxides, while sharing some common features like participation in cycloaddition reactions, are fundamentally distinguished by the influence of the pyridine nitrogen in the former. This leads to a preferential reactivity on the pyridine ring for 7-azaindole N-oxide, particularly for nucleophilic attack and directed C-H functionalization. In contrast, indole N-oxides are highly activated towards electrophilic substitution on the pyrrole ring.

A thorough understanding of these divergent reactivities is crucial for synthetic chemists. It allows for the strategic design of synthetic routes to access a wide array of functionalized indole and azaindole derivatives, which are of significant interest in medicinal chemistry and materials science. The N-oxide functionality serves as a versatile tool, not only for modulating the electronic properties of the core scaffold but also for enabling regioselective transformations that would be challenging to achieve otherwise.

References

  • Gulea, M. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. [Link]

  • Fernández, G. Electrophilic substitution at the indole. Química Orgánica. [Link]

  • Wang, F., et al. Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Molecules. [Link]

  • Pratt, D. W., et al. High resolution electronic spectra of 7-azaindole and its Ar atom van der Waals complex. The Journal of Chemical Physics. [Link]

  • Loska, R. THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES. Institute of Organic Chemistry, Polish Academy of Sciences. [Link]

  • Pratt, D. W., et al. High resolution electronic spectra of 7-azaindole and its Ar atom van der Waals complex. AIP Publishing. [Link]

  • Zhang, Z., et al. Rh(III)-Catalyzed Spiroannulation Reaction of N-Aryl Nitrones with 2-Diazo-1,3-indandiones: Synthesis of Spirocyclic Indole-N-oxides and Their 1,3-Dipolar Cycloaddition with Maleimides. The Journal of Organic Chemistry. [Link]

  • Loska, R., et al. Synthesis of Isoindole N-Oxides by Palladium-Catalyzed C–H Functionalization of Aldonitrones. The Journal of Organic Chemistry. [Link]

  • Fernández, G. Electrophilic substitution by N-oxides. Química Orgánica. [Link]

  • Kumar, A., et al. Synthesis of 7‐azaindazole N‐oxide derivatives. ResearchGate. [Link]

  • Domingo, L. R., et al. Plausible reaction mechanism of (3 + 2) cycloaddition of nitrones (A2) to N-vinylindole (A1). ResearchGate. [Link]

  • Noble, J. A., et al. Influence of the N atom and its position on electron photodetachment of deprotonated indole and azaindole. Physical Chemistry Chemical Physics. [Link]

  • Mondal, K., et al. 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Catalysis. [Link]

  • Liu, J., et al. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3- methylpyridine and Aldehydes. NSF Public Access Repository. [Link]

  • Kelly, J. M., et al. Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Accounts of Chemical Research. [Link]

  • Wang, F., et al. Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. ResearchGate. [Link]

  • Drienovská, I., et al. Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis. [Link]

  • Saify, Z. S., et al. SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Daugulis, O., et al. Site-selective azaindole arylation at the azine and azole rings via N-oxide activation. PubMed. [Link]

  • Various Authors. Electrophilic Substitution Reactions of Indoles. ResearchGate. [Link]

  • Reddy, R. P., et al. Synthesis of N‐oxide‐3H‐indoles. ResearchGate. [Link]

  • Mondal, K., et al. 7-Azaindole N -Oxide (7-AINO) Mediated Cu-Catalyzed N -Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ResearchGate. [Link]

  • Daugulis, O., et al. Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation. Organic Letters. [Link]

  • Mandal, M., et al. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. National Center for Biotechnology Information. [Link]

  • Mondal, K., et al. 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Publications. [Link]

  • Patra, S., et al. Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Organic Chemistry Frontiers. [Link]

  • Wu, J., et al. Visible-Light-Induced Radical Cascade [4 + 2]/[4 + 2] Cycloaddition of Underexplored N‑Acryloyl Indoles To Access Dihydropyrido[1,2‑a]‑indolones. National Center for Biotechnology Information. [Link]

  • Zhu, R., et al. Green Oxidation of Indoles using halide Catalysis. Springer Nature. [Link]

  • Gulea, M. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Bentham Science. [Link]

  • Knowles, R. R., et al. Dearomative (3+2) Cycloadditions between Indoles and Vinyldiazo Species Enabled by a Red‐Shifted Chromium Photocatalyst. National Center for Biotechnology Information. [Link]

  • Gulea, M., et al. Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. MDPI. [Link]

  • Catalán, J., et al. New Insights on the 7-azaindole Photophysics: The Overlooked Role of Its Non Phototautomerizable Hydrogen Bonded Complexes. ResearchGate. [Link]

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Comparative

A Senior Application Scientist's Guide to Selecting and Qualifying Research-Grade 7-Azaindole N-oxide Hemihydrate

For researchers in drug discovery and development, the quality and consistency of starting materials are paramount to the success and reproducibility of their work. 7-Azaindole N-oxide and its derivatives are crucial bui...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers in drug discovery and development, the quality and consistency of starting materials are paramount to the success and reproducibility of their work. 7-Azaindole N-oxide and its derivatives are crucial building blocks in the synthesis of a wide range of biologically active molecules, including novel anti-cancer agents and antibiotics.[1] The hemihydrate form of 7-Azaindole N-oxide introduces an additional layer of complexity, as the water content can affect its stability, solubility, and reactivity. Therefore, a thorough evaluation of suppliers is not just a matter of procurement, but a critical step in ensuring the integrity of your research.

This guide provides a framework for a comparative analysis of 7-Azaindole N-oxide hemihydrate from various suppliers. As a Senior Application Scientist, my goal is to equip you with the knowledge and experimental protocols to make an informed decision based on empirical evidence.

Identifying Potential Suppliers and Initial Assessment

The first step is to identify reputable suppliers of research-grade chemicals. A non-exhaustive list of potential suppliers includes:

  • Sigma-Aldrich (now part of MilliporeSigma): A well-established global supplier with a vast catalog of chemicals and extensive documentation.[2]

  • Thermo Fisher Scientific: A leading provider of scientific solutions, offering a wide range of laboratory chemicals.[2]

  • Apollo Scientific: A UK-based supplier of fine chemicals and intermediates for research and development.[3]

  • BLDpharm: A supplier of a broad range of research chemicals and building blocks.[4]

  • Sarchem Labs: A custom chemical synthesis laboratory that also provides a range of pharmaceutical products.[5]

  • PureSynth Research Chemicals: A supplier specializing in high-quality custom chemical manufacturing and research chemicals.[6]

When evaluating these or any other supplier, a critical eye on the provided documentation is essential. The Certificate of Analysis (CoA) is a primary document that provides key information about the product's quality.[7][8]

Table 1: Key Information to Gather from Supplier Documentation

ParameterImportanceWhat to Look For
Purity (Assay) The percentage of the desired compound in the material.Typically determined by HPLC or GC. Look for a high percentage (e.g., >97%).
Identity Confirmation Proof that the material is indeed 7-Azaindole N-oxide hemihydrate.Look for references to ¹H NMR, ¹³C NMR, or Mass Spectrometry data.
Water Content Crucial for a hemihydrate to confirm the correct stoichiometry.Should be determined by a specific method like Karl Fischer titration.
Appearance A simple but useful indicator of purity.Should be a consistent solid (e.g., white to off-white powder).
Solubility Important for practical use in experiments.Information on solubility in common laboratory solvents.
Trace Metals Can interfere with certain reactions, especially catalytic ones.May be included in more comprehensive CoAs.
Batch-to-Batch Consistency Essential for the reproducibility of long-term research projects.Compare CoAs from different batches if possible.

Experimental Workflow for Comparative Analysis

A robust comparative analysis should not solely rely on the supplier's CoA. An independent verification of key parameters is crucial for ensuring the quality of the material for your specific application. The following experimental workflow is designed to provide a comprehensive comparison of 7-Azaindole N-oxide hemihydrate from different suppliers.

G cluster_0 Initial Assessment cluster_1 Identity Confirmation cluster_2 Purity & Composition cluster_3 Decision A Visual Inspection (Color, Form) C ¹H NMR & ¹³C NMR (Structural Integrity) A->C B Solubility Testing (Common Solvents) B->C D High-Resolution Mass Spectrometry (Molecular Weight Confirmation) C->D E HPLC-UV (Purity Profile & Impurity Detection) D->E F Karl Fischer Titration (Water Content) E->F G Supplier Selection (Based on Empirical Data) F->G

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Validation

The N-Oxide Advantage: A Comparative Guide to Suzuki Coupling with 7-Azaindole and its N-Oxide Analogue

In the landscape of modern medicinal chemistry and drug development, the 7-azaindole scaffold is a privileged heterocycle, forming the core of numerous kinase inhibitors and other therapeutic agents. Its ability to mimic...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry and drug development, the 7-azaindole scaffold is a privileged heterocycle, forming the core of numerous kinase inhibitors and other therapeutic agents. Its ability to mimic the purine structure of ATP allows for effective binding to the ATP-binding sites of various kinases. The functionalization of this core, particularly through robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling, is paramount for the generation of diverse compound libraries and the fine-tuning of pharmacological properties.

A critical challenge in the synthesis of substituted 7-azaindoles is the often-problematic reactivity of the pyridine nitrogen. This nitrogen can act as a coordinating agent, potentially poisoning the palladium catalyst and leading to lower yields or reaction failure.[1] This guide provides a comparative analysis of Suzuki coupling reactions with two key substrates: 7-azaindole and its corresponding N-oxide hemihydrate. We will delve into the mechanistic rationale for employing the N-oxide, present available experimental data for yield comparison, and provide detailed protocols for these essential transformations.

The Mechanistic Rationale: Why Employ an N-Oxide?

The pyridine nitrogen in the 7-azaindole ring system possesses a lone pair of electrons that can coordinate to the palladium catalyst. This coordination can lead to the formation of stable, off-cycle palladium complexes, effectively sequestering the catalyst and hindering its participation in the catalytic cycle. This phenomenon, often referred to as catalyst poisoning, can result in sluggish reactions and diminished product yields.[1]

The formation of the N-oxide on the pyridine nitrogen serves as a strategic chemical modification to mitigate these undesirable effects. By converting the nitrogen to its N-oxide, its Lewis basicity is significantly reduced, thereby diminishing its ability to coordinate with and deactivate the palladium catalyst.[1] Furthermore, the N-oxide group can alter the electronic properties of the azaindole ring, which can influence the oxidative addition step of the Suzuki-Miyaura catalytic cycle. In some cases, this electronic modulation can lead to cleaner reactions and improved yields.[1][2]

The following diagram illustrates the potential for catalyst inhibition by the pyridine nitrogen of 7-azaindole and how the N-oxide functionality can prevent this.

G cluster_0 Suzuki Coupling with 7-Azaindole cluster_1 Suzuki Coupling with 7-Azaindole N-Oxide 7_azaindole 7-Azaindole Inhibition Catalyst Inhibition (Off-cycle Complex) 7_azaindole->Inhibition Coordination of Pyridine Nitrogen Pd_catalyst Pd(0) Catalyst Pd_catalyst->Inhibition 7_azaindole_N_oxide 7-Azaindole N-Oxide Active_Cycle Active Catalytic Cycle 7_azaindole_N_oxide->Active_Cycle Reduced Coordination Pd_catalyst_2 Pd(0) Catalyst Pd_catalyst_2->Active_Cycle

Caption: Inhibition of the Suzuki coupling catalyst by 7-azaindole and the mitigating effect of the N-oxide.

Yield Comparison: A Data-Driven Perspective

For instance, in the context of other cross-coupling reactions like N-arylation, the use of substituted 7-azaindole N-oxides has been shown to proceed smoothly with good to excellent yields, often in the range of 70-95%.[3] This demonstrates the general compatibility of the N-oxide functionality with cross-coupling conditions.

The following table summarizes representative Suzuki coupling yields for various substituted 7-azaindoles and cross-coupling yields for 7-azaindole N-oxides.

SubstrateCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
5-Bromo-7-azaindole4-Fluorophenylboronic acidPd(PPh₃)₄Na₂CO₃DME/WaterNot specified, but described as a key step in synthesis[4]
6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridineArylboronic acidsPd₂(dba)₃/SPhosK₂CO₃Dioxane67-93%[5]
3-Chloroindazole (related azole)Arylboronic acidsPd₂(dba)₃/SPhos or XPhosK₃PO₄Dioxane/Water56-80%[6]
3-Halo-7-azaindole N-oxides (N-arylation)Phenylboronic acid derivativesCuF₂NoneMethanol76-82%[3]
4-Bromo-7-azaindole N-oxides (N-arylation)Phenylboronic acid derivativesCuF₂NoneMethanol70-75%[3]

Experimental Protocols

The following are detailed, step-by-step methodologies for the Suzuki-Miyaura cross-coupling of a halogenated 7-azaindole and a general protocol for cross-coupling with a 7-azaindole N-oxide, based on established procedures.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-7-azaindole

This protocol describes a typical procedure for the arylation of 5-bromo-7-azaindole.

Materials:

  • 5-Bromo-7-azaindole

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2 equivalents)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Inert gas (Nitrogen or Argon)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add 5-bromo-7-azaindole (1 equivalent), the arylboronic acid (1.2 equivalents), and sodium carbonate (2 equivalents).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add a degassed solvent mixture of DME and water (e.g., 4:1 ratio).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents), to the mixture.

  • Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 5-aryl-7-azaindole.[4]

G start Start reagents Combine 5-bromo-7-azaindole, arylboronic acid, and Na₂CO₃ start->reagents purge Purge with inert gas reagents->purge solvent Add degassed DME/Water purge->solvent catalyst Add Pd(PPh₃)₄ solvent->catalyst heat Heat to reflux (80-90°C) Monitor reaction catalyst->heat cool Cool to room temperature heat->cool extract Extract with ethyl acetate cool->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for the Suzuki coupling of 5-bromo-7-azaindole.

Protocol 2: General Cross-Coupling of a Halogenated 7-Azaindole N-Oxide

This protocol provides a general framework for the cross-coupling of a halogenated 7-azaindole N-oxide with a boronic acid, inspired by Chan-Lam coupling conditions which can be adapted for Suzuki-type reactions.

Materials:

  • Halogenated 7-azaindole N-oxide hemihydrate

  • Arylboronic acid (1.2 equivalents)

  • Copper(II) acetate [Cu(OAc)₂] or a suitable Palladium catalyst

  • Base (if required, e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Methanol, Dioxane)

  • Inert gas (Nitrogen or Argon, if using a Pd catalyst)

Procedure:

  • In a reaction vessel, dissolve the halogenated 7-azaindole N-oxide hemihydrate (1 equivalent) and the arylboronic acid (1.2 equivalents) in the chosen solvent.

  • If using a palladium catalyst, degas the solution and purge the vessel with an inert gas.

  • Add the catalyst (e.g., 5-10 mol%).

  • Add the base (e.g., 2 equivalents), if required by the specific catalytic system.

  • Stir the reaction at the appropriate temperature (ranging from room temperature to reflux) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Conclusion

The strategic use of a 7-azaindole N-oxide hemihydrate in Suzuki-Miyaura cross-coupling reactions presents a compelling approach to circumvent the challenges associated with catalyst inhibition by the pyridine nitrogen. While a definitive, universal yield enhancement cannot be guaranteed without direct comparative studies, the mechanistic rationale is sound and supported by the successful application of N-oxides in various cross-coupling methodologies. The N-oxide serves to "mask" the problematic Lewis basicity of the pyridine nitrogen, thereby preserving the catalytic activity of the palladium complex and potentially leading to cleaner reactions and higher yields. For researchers and drug development professionals working with the 7-azaindole scaffold, considering the N-oxide analogue as a substrate is a valuable strategy for overcoming synthetic hurdles and efficiently accessing a wider range of functionalized molecules.

References

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules, 23(10), 2673. [Link]

  • Whelligan, D. K., et al. (2010). Two-Step Synthesis of Aza- and Diazaindoles from Chloroamino-N-heterocycles Using Ethoxyvinylborolane. The Journal of Organic Chemistry, 75(1), 11-15. [Link]

  • Das, P., et al. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. ACS Catalysis, 13(18), 11977–11995. [Link]

  • Fors, B. P., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(38), 14116–14126. [Link]

  • 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions | Request PDF. ResearchGate. [Link]

  • Kumar, A., et al. (2023). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Organic Chemistry Frontiers, 10(21), 5275-5283. [Link]

  • Reddy, T. R., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8415–8426. [Link]

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